molecular formula C11H17NO2 B1627388 3-(2-Phenoxyethoxy)propan-1-amine CAS No. 6903-18-0

3-(2-Phenoxyethoxy)propan-1-amine

Cat. No.: B1627388
CAS No.: 6903-18-0
M. Wt: 195.26 g/mol
InChI Key: WQFCFMPMUNOOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenoxyethoxy)propan-1-amine is a secondary amine characterized by a propane backbone substituted with a phenoxyethoxy group (–O–C6H5–O–CH2CH2–) at the third carbon. Its molecular formula is C11H17NO2, with a molecular weight of 195.26 g/mol (approximated based on structural analogs) .

Synthesis routes for such amines often involve reductive alkylation or nucleophilic substitution.

Properties

CAS No.

6903-18-0

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(2-phenoxyethoxy)propan-1-amine

InChI

InChI=1S/C11H17NO2/c12-7-4-8-13-9-10-14-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,12H2

InChI Key

WQFCFMPMUNOOTQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOCCCN

Canonical SMILES

C1=CC=C(C=C1)OCCOCCCN

Other CAS No.

6903-18-0

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Phenoxy and Phenoxyethoxy Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(2-Phenoxyethoxy)propan-1-amine 2-Phenoxyethoxy C11H17NO2 195.26 Potential intermediate for receptor-targeted ligands
N-(2-Phenoxyethyl)-3-(2,2,2-Trifluoroethoxy)propan-1-amine 2-Phenoxyethyl, 2,2,2-Trifluoroethoxy C13H18F3NO2 277.28 Enhanced lipophilicity and metabolic stability due to trifluoroethoxy group; potential CNS activity
3-Phenoxy-N-(propan-2-yl)propan-1-amine Phenoxy, isopropylamino C12H19NO 193.29 Simplified structure; possible use in agrochemicals
  • Key Differences: The trifluoroethoxy group in the second compound increases electronegativity and resistance to oxidative metabolism compared to the non-fluorinated phenoxyethoxy analog.

Alkoxy Chain Variations

Compound Name Alkoxy Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(Hexyloxy)propan-1-amine Hexyloxy C9H21NO 159.27 High lipophilicity; suitable for lipid-based formulations
3-(3-Methylbutoxy)propan-1-amine 3-Methylbutoxy C8H19NO 145.24 Moderate hydrophobicity; industrial applications
  • Shorter chains (e.g., methoxy) balance solubility and permeability.

Fluorinated Derivatives

Compound Name Fluorinated Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(2,2-Difluoroethoxy)propan-1-amine 2,2-Difluoroethoxy C5H11F2NO 139.14 Improved metabolic stability; radiopharmaceutical applications
3-(2-Fluoroethoxy)propan-1-amine 2-Fluoroethoxy C5H12FNO 121.15 Enhanced polarity; potential use in PET imaging
  • Key Differences: Difluoroethoxy groups provide greater steric and electronic effects than monofluoro analogs, influencing receptor binding and in vivo clearance rates. highlights that fluorinated propan-1-amine derivatives, such as N-(3-[18F]fluorobenzyl)propan-1-amine, exhibit superior brain clearance in imaging studies compared to non-fluorinated analogs .

Heterocyclic and Aromatic Substituted Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
D01 (N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine) 1-Naphthyloxy, Thien-2-yl C17H21NOS 287.42 Dual SERT/KCNQ inhibitor; antidepressant and cognitive enhancer
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-amine Piperazinyl, 2-methoxyphenyl C14H21N3O 247.34 Likely NPY Y4 receptor ligand; neuropharmacological applications
  • Key Differences : Bulky aromatic groups (e.g., naphthyloxy in D01) enhance binding to hydrophobic pockets in proteins, while heterocycles (e.g., piperazinyl) introduce hydrogen-bonding capabilities. D01’s dual activity underscores the importance of balanced hydrophobicity and electronic effects in multitarget drugs .

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